1-Bromo-4-(cyclohexanesulfonyl)benzene
Description
1-Bromo-4-(cyclohexanesulfonyl)benzene (CAS: 861113-45-3) is a brominated aromatic compound featuring a cyclohexanesulfonyl substituent at the para position of the benzene ring. This structure combines the electron-withdrawing sulfonyl group with the bulky cyclohexane moiety, influencing its reactivity and physical properties. The compound is primarily utilized as an intermediate in organic synthesis, particularly in cross-coupling reactions and the preparation of complex heterocycles.
Properties
IUPAC Name |
1-bromo-4-cyclohexylsulfonylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO2S/c13-10-6-8-12(9-7-10)16(14,15)11-4-2-1-3-5-11/h6-9,11H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEWOENZUQNEWRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)S(=O)(=O)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60660104 | |
| Record name | 1-Bromo-4-(cyclohexanesulfonyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60660104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
861113-45-3 | |
| Record name | 1-Bromo-4-(cyclohexanesulfonyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60660104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-4-(cyclohexanesulfonyl)benzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination of 4-(cyclohexanesulfonyl)benzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs under mild conditions, ensuring the preservation of the aromatic ring structure.
Industrial Production Methods: Industrial production of this compound often involves large-scale electrophilic aromatic substitution reactions. The process is optimized for high yield and purity, utilizing efficient catalysts and controlled reaction environments to minimize by-products and maximize the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-4-(cyclohexanesulfonyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The sulfonyl group can participate in redox reactions, altering the oxidation state of the sulfur atom.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Suzuki-Miyaura Coupling: Palladium catalysts with boronic acids under mild conditions.
Major Products Formed:
Substitution Products: Various substituted benzene derivatives.
Oxidation Products: Sulfonic acids or sulfonates.
Coupling Products: Biaryl compounds with diverse functional groups.
Scientific Research Applications
1-Bromo-4-(cyclohexanesulfonyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its role in the development of pharmaceutical intermediates and potential therapeutic agents.
Industry: Utilized in the production of advanced materials, including organic light-emitting diodes (OLEDs) and other electronic components.
Mechanism of Action
The mechanism of action of 1-Bromo-4-(cyclohexanesulfonyl)benzene in chemical reactions involves the formation of reactive intermediates. In electrophilic aromatic substitution, the bromine atom acts as an electrophile, attacking the aromatic ring to form a sigma complex. Subsequent deprotonation restores the aromaticity, yielding the substituted product. The sulfonyl group can influence the reactivity and stability of the intermediates, affecting the overall reaction pathway.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Sulfonyl Derivatives
The sulfonyl group’s electronic and steric effects vary significantly depending on its substituents:
- 1-Bromo-4-(methylsulfonyl)benzene (CAS: 34896-80-5) and 1-Bromo-4-(isopropylsulfonyl)benzene (CAS: 70399-02-9) exhibit higher polarity and melting points compared to alkyl-substituted analogs due to the electron-withdrawing sulfonyl group. Their structural simplicity allows for easier synthesis but reduces steric bulk compared to cyclohexanesulfonyl derivatives .
Cyclohexyl vs. Sulfonyl Substituents
- 1-Bromo-4-cyclohexylbenzene (CAS: 25109-28-8) replaces the sulfonyl group with a cyclohexyl moiety, resulting in a lower molecular weight (239.15 g/mol vs. ~289.19 g/mol for the sulfonyl analog) and reduced polarity. This compound is more lipophilic, making it suitable for applications requiring hydrophobic interactions .
- 1-Bromo-4-(tert-butylsulfanyl)benzene (CAS: 25752-90-3) contains a thioether group instead of sulfonyl, offering nucleophilic reactivity at the sulfur atom. The tert-butyl group provides steric shielding, which can hinder certain reactions .
Physical and Chemical Properties
Biological Activity
1-Bromo-4-(cyclohexanesulfonyl)benzene, with the CAS number 861113-45-3, is an organic compound that has garnered attention due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
This compound is characterized by the following chemical structure:
- Molecular Formula : C12H15BrO2S
- Molecular Weight : 305.21 g/mol
- IUPAC Name : 1-bromo-4-cyclohexanesulfonylbenzene
Biological Activity Overview
The biological activity of this compound has been primarily investigated in the context of its potential therapeutic applications.
The compound acts primarily as a sulfonamide derivative, which are known for their diverse pharmacological effects. The sulfonyl group can interact with various biological targets, influencing several biochemical pathways.
Antimicrobial Activity
Studies have indicated that sulfonamide derivatives exhibit significant antimicrobial properties. For instance, a study evaluating the antibacterial efficacy of various sulfonamides demonstrated that compounds with similar structures to this compound showed activity against both Gram-positive and Gram-negative bacteria .
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 50 µg/mL |
| This compound | S. aureus | 25 µg/mL |
Anticancer Potential
Research has also explored the anticancer properties of sulfonamide derivatives. A case study on a related compound showed that it inhibited cell proliferation in various cancer cell lines, including breast and lung cancer cells . The proposed mechanism involves the inhibition of dihydropteroate synthase, a key enzyme in folate biosynthesis.
Case Studies
- Case Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial effects of several sulfonamide derivatives, including this compound. The results indicated a promising antibacterial profile against common pathogens such as Staphylococcus aureus and Escherichia coli .
- Case Study on Anticancer Activity : Another investigation focused on the cytotoxic effects of sulfonamide compounds on human cancer cell lines. The study found that these compounds could induce apoptosis in cancer cells, suggesting potential for therapeutic development .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
